4-(Dichloromethyl)picolinonitrile
Description
Pyridine-Nitrile Scaffolds: Academic Significance in Contemporary Organic Synthesis
The pyridine (B92270) ring is a fundamental heterocyclic scaffold in medicinal chemistry and drug design, recognized as the second most common heterocycle in drugs approved by the U.S. Food and Drug Administration. mdpi.com Its presence is associated with a wide array of biological activities, including antitumor, antiviral, and anti-inflammatory effects. mdpi.com When combined with a nitrile group, the resulting pyridine-nitrile (or cyanopyridine) scaffold becomes a powerful building block in organic synthesis.
The nitrile group is a highly valuable functional group for several reasons:
It can be converted into various other functional groups, including amines, carboxylic acids, amides, and ketones.
It serves as a key component in the synthesis of more complex heterocyclic systems.
Its strong electron-withdrawing nature influences the reactivity of the pyridine ring, facilitating certain types of chemical reactions.
The academic interest in pyridine-nitrile scaffolds is driven by their utility in constructing complex molecules with potential therapeutic applications. nih.govmdpi.com For instance, nicotinonitrile (a pyridine-carbonitrile) derivatives have been synthesized and investigated for their anticancer properties, demonstrating the scaffold's value in medicinal chemistry research. nih.gov
The Dichloromethyl Functional Group: Context in Heterocyclic Chemistry
The dichloromethyl group (-CHCl₂) is a reactive moiety that, when attached to a heterocyclic ring like pyridine, imparts significant synthetic potential. Compounds such as 2-(Dichloromethyl)pyridine and its hydrochloride salt are recognized as versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.aiguidechem.com
The reactivity of the dichloromethyl group is central to its utility. guidechem.com The two chlorine atoms are good leaving groups, making the carbon atom susceptible to nucleophilic substitution reactions. This allows for the transformation of the dichloromethyl group into other important functional groups, most notably an aldehyde (formyl) group, through hydrolysis. This conversion is a key step in many synthetic pathways, as aldehydes are themselves extremely useful for building molecular complexity.
In the context of a pyridine ring, the dichloromethyl group's reactivity can be modulated by its position on the ring and the electronic nature of the pyridine itself. Its presence provides a chemical handle for elaboration, enabling chemists to introduce new functionalities and build more elaborate molecular architectures. ontosight.aiguidechem.com The reaction of dichloromethane (B109758) with pyridine derivatives to form methylenebispyridinium dichloride compounds highlights the inherent reactivity between these types of structures. acs.org
Research Scope: Academic Investigation of 4-(Dichloromethyl)picolinonitrile
Specific academic research focusing exclusively on this compound is limited in publicly accessible literature. The compound is primarily recognized as a chemical intermediate or building block, valued for the combined reactivity of its three constituent parts: the pyridine ring, the nitrile group, and the dichloromethyl group.
The academic investigation of this compound is therefore understood through its potential applications in multi-step synthesis. The research scope revolves around its use as a precursor to more complex molecules. For example, the dichloromethyl group can be hydrolyzed to an aldehyde, yielding 4-formylpicolinonitrile. This resulting molecule is a highly valuable intermediate for synthesizing a variety of target structures, particularly in the pharmaceutical and agrochemical industries. guidechem.com
While detailed experimental data for this compound is not widely published, the properties of a closely related analogue, 4-(Dichloromethyl)pyridine Hydrochloride, are documented and provide insight into the likely characteristics of this class of compounds.
Interactive Table: Physicochemical Properties of 4-(Dichloromethyl)pyridine Hydrochloride
| Property | Value |
| CAS Number | 3278-14-6 |
| Molecular Formula | C₆H₆Cl₂N |
| Appearance | Colorless to pale yellow liquid |
| Odor | Strong |
| Use | Intermediate in chemical synthesis |
Properties
Molecular Formula |
C7H4Cl2N2 |
|---|---|
Molecular Weight |
187.02 g/mol |
IUPAC Name |
4-(dichloromethyl)pyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4Cl2N2/c8-7(9)5-1-2-11-6(3-5)4-10/h1-3,7H |
InChI Key |
RUFWNXGZIFEBTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(Cl)Cl)C#N |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Pathways of 4 Dichloromethyl Picolinonitrile
Reactivity Profiles of the Dichloromethyl Moiety
The dichloromethyl group attached to the pyridine (B92270) ring is a key site for various chemical transformations, including nucleophilic substitutions and more complex rearrangement reactions.
Nucleophilic Substitution Reactions at the Dichloromethyl Group
The dichloromethyl group is susceptible to nucleophilic attack, which can lead to the formation of a variety of derivatives. A common reaction is the hydrolysis of the dichloromethyl group to an aldehyde. This transformation is a valuable synthetic route for the preparation of pyridine-4-carboxaldehyde derivatives. The reaction typically proceeds via a two-step SN2 mechanism.
Another notable reaction involves the interaction of pyridine derivatives with dichloromethane (B109758) (DCM), which, although slow, can form methylenebispyridinium dichloride compounds even under ambient conditions. nih.govpdx.educhemicalforums.compdx.edu This occurs through two successive SN2 reactions. nih.govpdx.edupdx.edu Kinetic studies on the reaction between 4-(dimethylamino)pyridine and DCM have shown that the second substitution is significantly faster than the first. nih.govpdx.edupdx.edu This disparity in reaction rates means the monosubstituted intermediate is often not isolated. nih.govpdx.edupdx.edu The reactivity is influenced by substituents on the pyridine ring, with 2-substituted pyridines showing diminished nucleophilicity due to steric hindrance. pdx.edu
Tele-substitution and Elimination-Substitution Processes in Dichloromethyl/Chloromethyl Heterocycles
In addition to direct substitution at the carbon atom of the chloromethyl or dichloromethyl group, heterocyclic compounds can undergo tele-substitution. This is a substitution reaction where the incoming group attaches to a position more than one atom away from the atom to which the leaving group was attached. arkat-usa.org For instance, 1-nitro-3-(trichloromethyl)benzene (B1620971) reacts with Grignard reagents to yield tele-substituted products. arkat-usa.org While direct nucleophilic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, the presence of activating groups can facilitate such reactions. uoanbar.edu.iqwikipedia.org Cine-substitution, where the entering group takes a position adjacent to the leaving group, is another possibility, though less common. arkat-usa.orgnih.govrsc.orgresearchgate.net These alternative substitution pathways highlight the complex reactivity of halomethyl-substituted heterocycles. nih.gov
Unintended Reactions of Dichloromethane with Pyridine Derivatives and their Mechanistic Implications
The reaction between pyridine derivatives and dichloromethane (DCM) can occur unintentionally, leading to the formation of methylenebispyridinium dichlorides. nih.govpdx.edupdx.educhemistryviews.org This reaction proceeds slowly under ambient conditions and involves two consecutive SN2 substitutions. nih.govpdx.edupdx.edu The rate of the second substitution is markedly faster than the first, preventing the isolation of the monosubstituted intermediate. nih.govpdx.edupdx.edu
The Zincke reaction provides another example of the reactivity of pyridinium (B92312) salts. synarchive.comwikipedia.orgwikipedia.orgresearchgate.netchem-station.com In this reaction, a pyridinium salt, formed from a pyridine and an activating agent like 2,4-dinitro-chlorobenzene, reacts with primary or secondary amines. synarchive.comwikipedia.org With primary amines, this leads to a new pyridinium salt via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closing) mechanism. wikipedia.orgresearchgate.net With secondary amines, the reaction yields 5-(dialkylamino)penta-2,4-dienals, also known as Zincke aldehydes. synarchive.comwikipedia.org
| Pyridine Derivative | Reagent | Product | Conditions |
| 4-(Dimethylamino)pyridine | Dichloromethane (DCM) | 1,1'-Methylenebis(4-dimethylamino)pyridinium dichloride | Ambient |
| Pyridine | 2,4-Dinitro-chlorobenzene, then Primary Amine | N-Substituted Pyridinium Salt | Heating |
| Pyridine | 2,4-Dinitro-chlorobenzene, then Secondary Amine | Zincke Aldehyde | Heating |
Transformations Involving the Nitrile Functionality
The nitrile group of 4-(dichloromethyl)picolinonitrile is a versatile functional group that can participate in various transformations, including the synthesis of amidines and cycloaddition reactions.
Synthesis of Amidine Derivatives via Nitrile Functionalization
The Pinner reaction is a classic method for converting nitriles into imidates, which can then be transformed into amidines. wikipedia.orgnrochemistry.comorganic-chemistry.orgnih.gov This acid-catalyzed reaction involves the treatment of the nitrile with an alcohol in the presence of anhydrous hydrogen chloride to form a Pinner salt (an alkyl imidate salt). wikipedia.orgorganic-chemistry.org This intermediate can then react with ammonia (B1221849) or an amine to produce the corresponding amidine. wikipedia.orgnrochemistry.com A variety of nitriles, including aliphatic and aromatic ones, can be used. nrochemistry.com
Modern methods for amidine synthesis often employ metal catalysts. For example, copper-catalyzed reactions have been developed for the synthesis of N-sulfonylamidines from alkynes, sulfonyl azides, and amines. organic-chemistry.org Ytterbium amides have also been shown to catalyze the addition of amines to nitriles. organic-chemistry.org
| Starting Material | Reagents | Product | Reaction Name/Type |
| Nitrile, Alcohol | Anhydrous HCl, then Amine/Ammonia | Amidine | Pinner Reaction |
| Terminal Alkyne, Secondary Amine, Sulfonamide | Cu(OTf)2 | N-Sulfonylamidine | Copper-Catalyzed Multicomponent Reaction |
| Nitrile, Amine | Ytterbium Amide | N-Arylamidinate | Ytterbium-Catalyzed Addition |
Cycloaddition Reactions with Nitrile-Containing Precursors
The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazoles. nih.govacs.orgresearchgate.net This reaction can be catalyzed by various metal complexes, including those of cobalt, copper, and zinc. nih.govacs.orgorganic-chemistry.org The synthesis of 5-substituted 1H-tetrazoles from organonitriles and sodium azide (B81097) is a common application of this methodology. nih.govacs.orgorganic-chemistry.orgresearchgate.netacs.org The reaction often proceeds readily in water with the use of zinc salts as catalysts, offering a safer and more environmentally friendly approach. organic-chemistry.org
Nitriles can also be used in the synthesis of 1,2,4-triazoles. organic-chemistry.orgnih.govacs.orgfrontiersin.orgresearchgate.net For example, a copper-catalyzed one-pot synthesis involves the reaction of two different nitriles with hydroxylamine. acs.org This process includes the initial formation of an amidoxime, followed by a copper-catalyzed reaction with the second nitrile and subsequent intramolecular cyclization. acs.org
| Nitrile Precursor | Reagent(s) | Heterocyclic Product | Catalyst/Conditions |
| Organonitrile | Sodium Azide | 5-Substituted 1H-Tetrazole | Cobalt(II) complex, Zinc salts, or Copper complexes |
| Two Nitriles | Hydroxylamine | 1,2,4-Triazole | Copper(II) Acetate |
| Cyanopyridine | Di(azido)platinum(II) complex | Bis(pyridyltetrazolato) complex | Microwave irradiation |
The Pt(II)-promoted [2+3] cycloaddition of azide to cyanopyridines provides a route to bis(pyridyltetrazolato) complexes, which can serve as ligands for creating heteronuclear coordination polymers. nih.govacs.org
Pyridine Ring Functionalization and Post-Synthetic Derivatization
Functionalization of the pyridine core of this compound and its derivatives is crucial for creating diverse molecular architectures. This can be achieved through the initial construction of the substituted pyridine ring or by late-stage modification of the pre-formed heterocycle.
Palladium-catalyzed cross-coupling reactions are fundamental for forging new carbon-carbon bonds on heterocyclic scaffolds. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is a widely used method for this purpose. wikipedia.orgyoutube.com For pyridine derivatives, including those related to picolinonitrile, this reaction allows for the introduction of aryl, vinyl, or alkyl groups onto the ring.
The general mechanism of the Suzuki coupling involves a catalytic cycle comprising three main steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organic group from the boron reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org However, cross-coupling reactions on pyridine substrates can be challenging. The basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. This is a particularly notable issue for 2-substituted pyridines. rsc.org To overcome this, specific ligands, such as bulky, electron-rich phosphines (e.g., SPhos, PCy₃) or N-heterocyclic carbenes (NHCs), are often employed to enhance catalyst stability and activity. libretexts.org The choice of base is also critical, with weaker bases like potassium carbonate or potassium phosphate (B84403) often favored to avoid side reactions with sensitive functional groups. wiley-vch.de
While specific studies on this compound are not prevalent, the principles of Suzuki coupling on other halopyridines are well-established and applicable. rsc.orgthieme-connect.de A hypothetical coupling would involve converting a halo-substituted precursor of this compound with a suitable boronic acid. The reactivity order of the halide coupling partner is typically I > Br > OTf >> Cl. wikipedia.orglibretexts.org
Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives
| Component | Example | Role/Function |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium(0) precursor |
| Ligand | PPh₃, PCy₃, SPhos, Xantphos | Stabilizes catalyst, enhances reactivity |
| Boron Reagent | Arylboronic acid, Pyridylboronic acid | Source of the new carbon fragment |
| Base | K₂CO₃, K₃PO₄, NaOMe | Activates the boron reagent for transmetalation |
| Solvent | Toluene, Dioxane, THF, Water | Reaction medium |
This table presents generalized conditions based on literature for pyridine derivatives. libretexts.orgorganic-chemistry.orgmdpi.com
An alternative to functionalizing an existing pyridine is to construct the ring system with the desired substituents already incorporated. The inverse-electron-demand aza-Diels-Alder reaction is a powerful strategy for synthesizing highly substituted pyridines. wikipedia.orgnih.gov In this approach, an electron-deficient azadiene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile. researchgate.net
The reaction proceeds via a [4+2] cycloaddition to form a bicyclic intermediate. This intermediate is typically unstable and spontaneously undergoes a retro-Diels-Alder reaction, extruding a small, stable molecule like dinitrogen (N₂), to yield a dihydropyridine (B1217469). Subsequent aromatization, often occurring in the same pot, leads to the final pyridine product. This method is highly valued for its ability to control regiochemistry and build complex pyridine structures in a single, efficient step. The substituents on both the triazine and the dienophile can be varied to produce a wide array of picolinonitrile analogues.
Late-stage functionalization (LSF) involves introducing new functional groups into a complex molecule at a late step in the synthesis, avoiding the need for a complete de novo synthesis. nih.gov This is particularly valuable in medicinal chemistry for rapidly generating analogues for structure-activity relationship (SAR) studies. unimi.it For a molecule like this compound, the electron-deficient nature of the pyridine ring dictates the primary strategies for LSF.
C-H functionalization methods are central to LSF. unimi.it Given the electronic properties of the picolinonitrile core, the positions ortho to the nitrogen (C2 and C6) and the position para to the nitrogen (C4) are electrophilic. This makes them targets for nucleophilic or radical addition reactions, such as the Minisci reaction. unimi.it Conversely, the positions meta to the nitrogen (C3 and C5) are less electron-poor and can be targeted for functionalization through methods like C-H borylation, which often shows a preference for the meta position due to a combination of electronic and steric factors. unimi.it The choice of reagents and catalytic system allows for regioselective modification, enabling the creation of diverse and complex picolinonitrile architectures from a common precursor. researchgate.netnih.gov
Elucidation of Reaction Mechanisms
Understanding the mechanistic pathways of reactions involving this compound is essential for controlling reaction outcomes and designing new transformations. This involves detailed kinetic studies and the postulation of intermediates in more complex reaction sequences.
Kinetic analysis provides quantitative insight into reaction mechanisms, including the identification of rate-determining steps and the characterization of transition states. For this compound, key reaction pathways amenable to kinetic study include nucleophilic substitution at the dichloromethyl group and reactions involving the pyridine ring or nitrile group.
The reaction of the dichloromethyl group with nucleophiles is expected to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. Studies on the analogous reaction between dichloromethane (DCM) and pyridine derivatives have shown that the reaction proceeds through two consecutive SN2 substitutions. nih.govpdx.edu The first reaction forms a monosubstituted pyridinium intermediate, which then reacts with a second equivalent of the pyridine nucleophile. Kinetic analysis of the reaction between 4-(dimethylamino)pyridine and DCM revealed that the second substitution is significantly faster than the first, preventing the isolation of the monosubstituted intermediate. nih.govpdx.eduresearchgate.net
Table 2: Kinetic Data for the Reaction of 4-(Dimethylamino)pyridine with Dichloromethane
| Reaction Step | Rate Constant (k) | Value (M⁻¹ s⁻¹) |
|---|---|---|
| First Substitution | k₁ | 2.56 (±0.06) x 10⁻⁸ |
| Second Substitution | k₂ | 4.29 (±0.01) x 10⁻⁴ |
Data from a study conducted under ambient conditions, which serves as a model for the reactivity of the dichloromethyl group. nih.gov
For reactions on the pyridine ring, such as pyridinolysis (the cleavage of a substrate by a pyridine nucleophile), kinetic studies can distinguish between concerted and stepwise mechanisms. nih.gov By analyzing the effect of substituents on the reaction rate (Hammett plots) and the basicity of the nucleophile (Brønsted plots), one can determine whether a tetrahedral intermediate is formed. A "break" or change in the slope of a Brønsted plot, for instance, can indicate a change in the rate-determining step from the formation of an intermediate to its breakdown as the nucleophile's basicity is varied. nih.govkoreascience.kr Such analyses provide powerful evidence for the proposed reaction pathway.
The unique combination of functional groups in this compound allows for the design of cascade and cyclization reactions to build complex heterocyclic systems. mdpi.com These reactions often proceed through reactive intermediates that are generated in situ.
One plausible mechanistic pathway involves the reaction of the dichloromethyl group with a suitable reagent to form a pyridinium ylide or a related 1,4-zwitterion. Such intermediates are known to participate in various cyclization reactions. nih.gov For example, a pyridinium ylide could act as a three-atom component in a [3+2] cycloaddition with a suitable dipolarophile, leading to the formation of fused five-membered rings. nih.gov
Alternatively, the nitrile group itself is a versatile participant in cyclization chemistry. mdpi.com It can react with ambiphilic reagents or undergo intramolecular attack to form new rings. A postulated cascade could begin with the functionalization of the dichloromethyl group, followed by an intramolecular cyclization involving the nitrile. For instance, conversion of the -CHCl₂ group into a nucleophilic center could trigger an attack on the electrophilic carbon of the nitrile, leading to a fused ring system after subsequent rearrangement or elimination steps. researchgate.net The elucidation of these complex pathways often relies on a combination of experimental evidence, such as the isolation or trapping of intermediates, and computational studies (e.g., DFT calculations) to map the potential energy surface of the reaction. mdpi.com
Computational and Theoretical Investigations of Picolinonitrile Derivatives
Quantum Chemical Calculations for Electronic and Geometric Structures
Quantum chemical calculations are fundamental in elucidating the intrinsic properties of molecules. For 4-(dichloromethyl)picolinonitrile, these methods offer a window into its structural stability, bond characteristics, and electronic behavior.
Density Functional Theory (DFT) for Geometry Optimization and Bond Parameters
Density Functional Theory (DFT) is a robust computational method for determining the optimized geometry and electronic structure of molecules. By applying DFT, typically with a functional like B3LYP and a basis set such as 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be accurately predicted. ijcrt.org These calculations help in understanding the spatial arrangement of the atoms and the strain within the molecule.
Table 1: Predicted Bond Parameters for a Picolinonitrile Derivative Analog This table presents theoretical data for a related picolinonitrile derivative as a reference for the expected values for this compound.
| Parameter | Bond | Predicted Value (Å or °) |
|---|---|---|
| Bond Length | C-CN | ~1.45 |
| Bond Length | C-Cl | ~1.78 |
| Bond Angle | Py-C-C | ~120 |
| Dihedral Angle | Cl-C-C-Py | Variable based on rotamer |
Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Insights
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For picolinonitrile derivatives, the distribution of HOMO and LUMO orbitals reveals the most probable sites for electrophilic and nucleophilic attack. nih.gov In this compound, the electron-withdrawing nature of the dichloromethyl and cyano groups influences the electronic distribution across the pyridine (B92270) ring, affecting its reactivity. The analysis of FMOs can predict how this molecule will interact with other reagents. researchgate.net
Table 2: Frontier Molecular Orbital Energies for a Substituted Pyridine Analog This table provides representative FMO energy values for a related substituted pyridine to illustrate the expected range for this compound.
| Orbital | Energy (eV) |
|---|---|
| HOMO | ~ -7.0 |
| LUMO | ~ -1.5 |
| HOMO-LUMO Gap | ~ 5.5 |
Theoretical Spectroscopic Analysis and Electron Density Distributions
Theoretical calculations can predict spectroscopic properties, such as vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. core.ac.ukresearchgate.net These theoretical spectra are invaluable for interpreting experimental data and confirming the molecular structure. For instance, the calculated vibrational frequencies for picolinamide (B142947) and isonicotinamide, isomers of pyridinecarboxamide, have shown good agreement with experimental spectra after appropriate scaling. core.ac.ukresearchgate.net Similar analyses for this compound would help in assigning its characteristic vibrational modes.
Electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, highlights the electron-rich and electron-poor regions of a molecule. ijcrt.org For this compound, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and the pyridine ring, indicating sites susceptible to electrophilic attack, while positive potential would be expected around the hydrogen atoms.
Molecular Interactions and Binding Site Analysis (Methodological Focus)
Understanding how a small molecule like this compound interacts with biological macromolecules is crucial for applications in drug design. Computational methods such as molecular docking are employed to predict the binding orientation and affinity of a ligand to a protein's active site. researchgate.netvajdalab.orgnih.gov
The process typically involves:
Receptor and Ligand Preparation : Obtaining the 3D structures of the target protein and the ligand. The geometry of this compound would be optimized using methods like DFT as described earlier.
Binding Site Prediction : Identifying potential binding pockets on the protein surface.
Docking Simulation : Placing the ligand in the binding site in various conformations and orientations.
Scoring : Evaluating the binding affinity for each pose using a scoring function that considers factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions). researchgate.net
For heterocyclic compounds, stacking interactions with aromatic amino acid residues in a protein's binding site can be significant. chemrxiv.org The pyridine ring of this compound can participate in such π-stacking interactions.
Computational Approaches to Reaction Mechanism Prediction and Validation
Computational chemistry provides powerful tools to predict and validate reaction mechanisms. nih.govnih.gov For a molecule like this compound, these methods can elucidate the pathways of its synthesis or degradation.
DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.netcurtin.edu.au This allows for the determination of activation energies, which are critical for understanding reaction kinetics. For example, the reactivity of nitriles with nucleophiles like cysteine has been studied computationally, revealing the energetics of the nucleophilic attack on the nitrile carbon. nih.govacs.org
The reaction of the dichloromethyl group or the cyano group can be investigated. For instance, the nucleophilic substitution of the chlorine atoms or the hydrolysis of the nitrile group can be modeled. Computational studies on the reaction of pyridine derivatives provide a framework for predicting the reactivity of the pyridine nitrogen. researchgate.net The validation of these predicted mechanisms often involves comparing the calculated outcomes with experimental observations, such as product distribution and reaction rates. nih.gov Recent advancements also utilize machine learning approaches, trained on large reaction databases, to predict reaction outcomes. frontiersin.org
Synthetic Utility of 4 Dichloromethyl Picolinonitrile As an Advanced Intermediate
Dichloromethyl Picolinonitrile as a Strategic C1 Synthon
The dichloromethyl group in 4-(dichloromethyl)picolinonitrile can function as a "C1 synthon." This means it can be used to introduce a single carbon atom into a new molecule, which can then be further modified. This is a powerful tool for chemists, as it allows for the efficient construction of complex carbon skeletons.
The reactivity of the dichloromethyl group allows for its conversion into other functional groups, such as aldehydes or carboxylic acids, through hydrolysis or other transformations. This versatility makes it a strategic component in multistep syntheses, where precise control over the introduction and modification of functional groups is crucial.
Building Block for Diverse Heterocyclic Scaffolds
The pyridine (B92270) ring of this compound is a common feature in many biologically active compounds. This makes it an excellent starting material for the synthesis of a variety of heterocyclic scaffolds, which are core structures in many drugs and other functional molecules.
One of the most important applications of this compound is in the synthesis of annulated pyridine systems, such as triazolo[1,5-a]pyridines. These fused heterocyclic compounds are of significant interest due to their wide range of biological activities, including anti-inflammatory and antimicrobial properties. nih.govlp.edu.ua
The synthesis of these compounds often involves the reaction of a pyridine derivative with a hydrazine (B178648) or a similar nitrogen-containing reagent. lp.edu.uardd.edu.iq The dichloromethyl group can participate in cyclization reactions, leading to the formation of the fused triazole ring. Various synthetic methods have been developed for the preparation of these compounds, including catalyst-free microwave-assisted synthesis and reactions mediated by copper or iodine. organic-chemistry.orgmdpi.com
A general approach for the synthesis of nih.govrdd.edu.iqorganic-chemistry.orgtriazolo[1,5-a]pyridines is summarized in the table below:
| Starting Materials | Reagents and Conditions | Product | Reference |
| 2-Aminopyridines, N-(pyrid-2-yl)formamidoximes | Trifluoroacetic anhydride | nih.govrdd.edu.iqorganic-chemistry.orgTriazolo[1,5-a]pyridines | organic-chemistry.org |
| N-(pyridin-2-yl)benzimidamides | PIFA | nih.govrdd.edu.iqorganic-chemistry.orgTriazolo[1,5-a]pyridines | organic-chemistry.org |
| N-Aryl amidines | I2/KI | 1,2,4-Triazolo[1,5-a]pyridines | organic-chemistry.org |
| Enaminonitriles, Benzohydrazides | Microwave irradiation | 1,2,4-Triazolo[1,5-a]pyridines | mdpi.com |
The pyridine and nitrile functionalities of this compound make it a valuable precursor for the synthesis of multidentate ligands. These ligands, which can bind to a metal ion through multiple atoms, are essential in coordination chemistry and have applications in catalysis, materials science, and bioinorganic chemistry.
The nitrile group can be hydrolyzed to a carboxylic acid or converted into other coordinating groups, while the pyridine nitrogen provides a primary coordination site. The dichloromethyl group can be transformed to introduce additional donor atoms, leading to the formation of ligands with tailored properties. For example, it can be used to synthesize ligands for the formation of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage and separation. nih.gov
Furthermore, this compound is a key starting material for the synthesis of polysubstituted pyridines. The reactivity of the dichloromethyl group allows for the introduction of various substituents at the 4-position of the pyridine ring, while the nitrile group can be transformed into a range of other functional groups. This allows for the creation of a diverse library of pyridine derivatives with a wide array of electronic and steric properties. nih.govbeilstein-journals.org
Applications in Multi-Component Reaction Development
Multi-component reactions (MCRs) are chemical reactions where three or more starting materials react to form a single product in a one-pot process. nih.gov These reactions are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules. nih.govnih.gov
This compound can be employed as a key component in the development of novel MCRs. Its multiple reactive sites allow for the design of new reaction pathways leading to the formation of diverse molecular scaffolds. For instance, the nitrile group can participate in cycloaddition reactions, while the dichloromethyl group can be transformed in situ to generate a reactive intermediate that triggers a cascade of bond-forming events. The Hantzsch reaction, a classic MCR for the synthesis of dihydropyridines, can be adapted to use derivatives of this compound to create highly substituted pyridine structures. mdpi.com
Utilization in the Synthesis of Complex Target Molecules
The versatility of this compound as a building block makes it a valuable tool in the total synthesis of complex natural products and other target molecules. Its ability to introduce a functionalized pyridine ring into a larger molecular framework is particularly useful in the synthesis of alkaloids and other nitrogen-containing natural products.
Emerging Research Perspectives in Dichloromethyl Picolinonitrile Chemistry
Development of Innovative Synthetic Methodologies
The efficient synthesis of 4-(Dichloromethyl)picolinonitrile is the gateway to unlocking its full potential. While direct, high-yield syntheses are not yet widely established in the literature, several innovative methodologies can be envisaged based on the synthesis of analogous structures. Current research focuses on moving beyond traditional, often harsh, chlorination methods to more sophisticated and selective approaches.
One promising strategy involves the late-stage functionalization of pre-assembled picolinonitrile cores. For instance, a synthetic pathway could commence with a readily available starting material like 4-methylpicolinonitrile. The challenge lies in the controlled dichlorination of the methyl group without affecting the sensitive nitrile or the pyridine (B92270) ring. Modern photocatalytic methods or the use of specific N-chlorinated reagents under mild conditions could offer a solution.
Another innovative approach is the construction of the pyridine ring from acyclic precursors already bearing the dichloromethyl functionality. Cyclocondensation reactions, which are instrumental in creating substituted pyridines, could be adapted for this purpose. nih.gov For example, a building block containing a dichloromethyl group could react with a suitable partner to form the picolinonitrile skeleton in a single, efficient step. nih.gov
A plausible multi-step synthesis, analogous to the preparation of 4-(chloromethyl)pyridine (B78701) hydrochloride, could also be developed. google.com This would likely involve the oxidation of a 4-substituted pyridine, followed by transformations to install the dichloromethyl and nitrile groups. google.com The table below outlines potential precursors and the key transformation required, highlighting areas for methodological innovation.
| Potential Precursor | Key Transformation | Potential Innovative Method |
| 4-Methylpicolinonitrile | Dichlorination of methyl group | Photocatalytic chlorination, Selectfluor-mediated chlorination |
| 4-Picolinic Acid | Conversion of carboxylic acid to dichloromethyl group | Reductive halogenation protocols |
| Pyridine-4-carbaldehyde | Dichlorination of formyl group | Deoxyfluorination followed by chlorination (e.g., using PCl5) |
| Acyclic dichloromethyl-containing synthons | Ring-forming cyclocondensation | Transition-metal catalyzed [2+2+2] cycloadditions |
The drive for novel patent positions and more efficient, sustainable processes is likely to spur the development of new synthetic routes for such heterocyclic compounds. beilstein-journals.org
Exploration of Novel Reactivity Patterns and Unconventional Transformations
The chemical reactivity of this compound is dictated by the interplay of its three functional components: the pyridine ring, the dichloromethyl group, and the nitrile group. The pyridine nitrogen atom and the two electron-withdrawing substituents create a highly electron-deficient (π-deficient) aromatic system. uoanbar.edu.iq This electronic structure suggests a predisposition towards nucleophilic attack rather than electrophilic substitution. uoanbar.edu.iq
Reactivity of the Dichloromethyl Group: The C-Cl bonds in the dichloromethyl group are expected to be the primary sites for nucleophilic substitution. The reaction of dichloromethane (B109758) with nucleophiles like pyridine derivatives is known, suggesting that the dichloromethyl group in this specific molecule will be reactive. researchgate.net Reactions with various nucleophiles (e.g., alkoxides, amines, thiolates) could lead to a diverse array of functionalized products. Furthermore, the dichloromethyl group could potentially be converted into a formyl group (an aldehyde) through hydrolysis, providing a synthetic handle for further transformations like Wittig reactions or reductive aminations.
Reactivity of the Nitrile Group: The cyano group is a versatile functional handle. It can undergo:
Hydrolysis: Conversion to a carboxylic acid (picolinic acid derivative) or an amide under acidic or basic conditions.
Reduction: Transformation into an aminomethyl group using reducing agents like lithium aluminum hydride.
Cycloadditions: Participation in [3+2] cycloaddition reactions with azides to form tetrazoles, a common motif in medicinal chemistry.
Unconventional transformations could involve transition-metal-catalyzed cross-coupling reactions at the C-Cl bonds of the dichloromethyl group or radical-mediated reactions. The exploration of these novel reactivity patterns is crucial for expanding the synthetic utility of this compound.
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the behavior of molecules like this compound without the need for extensive empirical experimentation. osti.gov
Predicting Reaction Sites: Molecular Electrostatic Potential (MEP) maps can visually identify the electron-rich and electron-poor regions of the molecule. nih.gov For this compound, negative potential (red/yellow) would be expected around the nitrogen atom and the nitrile's nitrogen, indicating sites favorable for electrophilic attack or protonation. Positive potential (blue/green) would likely be concentrated on the hydrogen of the dichloromethyl group and the carbons attached to the chlorine atoms, highlighting them as probable sites for nucleophilic attack. nih.gov
Modeling Reaction Pathways: Computational modeling can be used to simulate potential reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. This can help researchers to:
Screen potential synthetic routes for feasibility.
Understand the mechanism of observed reactions.
Predict the regioselectivity and stereoselectivity of transformations.
The integration of computational predictions with experimental work is becoming essential for accelerating the discovery and development of new chemical entities and reactions. osti.gov
Elucidation of Structure-Reactivity Relationships in Functionalized Picolinonitriles
Understanding the relationship between molecular structure and chemical reactivity is a cornerstone of modern organic chemistry. ucsb.edunih.gov For the picolinonitrile family, the nature and position of substituents on the pyridine ring dramatically influence the molecule's properties and behavior. researchgate.net
The this compound molecule serves as an excellent platform for studying these structure-reactivity relationships (SRRs). Both the dichloromethyl group and the nitrile group are strong electron-withdrawing groups (-I effect). Their placement on the pyridine ring has a profound impact:
Basicity: The electron-withdrawing nature of the substituents significantly reduces the basicity of the pyridine nitrogen atom compared to pyridine itself. This makes protonation or coordination to Lewis acids less favorable.
Electrophilicity: The ring carbons, particularly those at positions 2 and 6 (ortho to the nitrogen), become more electrophilic and thus more susceptible to nucleophilic attack.
Side-Chain Reactivity: The electron-withdrawing character of the pyridine ring, enhanced by the nitrile group, can influence the reactivity of the dichloromethyl group itself, potentially making it more labile towards substitution.
Q & A
Q. What are the most reliable synthetic routes for 4-(Dichloromethyl)picolinonitrile, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves halogenation and nitrile functionalization. For example, chlorination of a picolinonitrile precursor using reagents like PCl₅ or SOCl₂ under controlled conditions (40–60°C, anhydrous solvent) can introduce dichloromethyl groups. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity . Monitoring reaction progress with TLC and confirming purity via HPLC (C18 column, acetonitrile/water mobile phase) is recommended.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (in CDCl₃ or DMSO-d₆) identifies proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and confirms nitrile (C≡N) integration.
- IR : A sharp peak near 2240 cm⁻¹ confirms the nitrile group.
- Mass Spectrometry : High-resolution MS (ESI or EI) validates molecular ion [M+H]⁺ and fragmentation patterns.
Cross-referencing data with computational models (e.g., DFT-based NMR chemical shift predictions) resolves ambiguities .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts in this compound synthesis?
- Methodological Answer :
- Kinetic Studies : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Adjust stoichiometry (e.g., Cl₂ gas vs. liquid chlorinating agents) to reduce over-chlorination.
- Catalysis : Transition-metal catalysts (e.g., Pd/Cu for coupling reactions) improve regioselectivity. For example, Pd(PPh₃)₄ enhances yield in aryl chloride formation .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, while lower temperatures (0–25°C) suppress side reactions.
Q. What strategies resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer :
- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations (1 nM–100 µM) to clarify potency variations.
- Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity toward kinases or receptors.
- Structural Analysis : Co-crystallization with target proteins (e.g., using X-ray diffraction ) identifies binding modes, explaining discrepancies in inhibition data.
Q. How does the dichloromethyl group influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer :
- Electrophilicity : The dichloromethyl group enhances electrophilic character, facilitating nucleophilic substitution (e.g., with amines or thiols) to form prodrugs or conjugates.
- Metabolic Stability : Assess via microsomal incubation (human/rat liver microsomes) to compare hydrolysis rates vs. non-chlorinated analogs.
- Computational Modeling : Density Functional Theory (DFT) calculations predict charge distribution and reaction pathways, guiding rational design .
Methodological Considerations
Q. What analytical workflows validate the stability of this compound under storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 1–4 weeks. Monitor degradation via UPLC-MS and quantify impurities (e.g., hydrolysis to carboxylic acid).
- Storage Recommendations : Lyophilized form at –20°C in amber vials minimizes decomposition.
Q. How can computational tools predict the environmental impact or toxicity of this compound?
- Methodological Answer :
- QSAR Models : Use EPI Suite or TEST software to estimate biodegradation, bioaccumulation, and ecotoxicity.
- Docking Simulations : AutoDock Vina predicts interactions with cytochrome P450 enzymes, informing metabolic pathways and potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
